1,1'-Biphenyl, 4,4'-bis(dimethylsilyl)-

Description

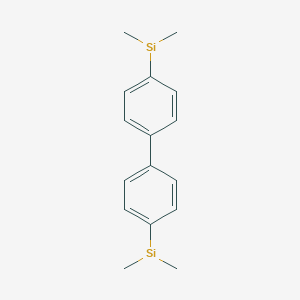

([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane): is an organosilicon compound featuring a biphenyl core with two dimethylsilyl groups attached to the 4,4’ positions

Properties

CAS No. |

17937-85-8 |

|---|---|

Molecular Formula |

C16H22Si2 |

Molecular Weight |

270.52 g/mol |

IUPAC Name |

[4-(4-dimethylsilylphenyl)phenyl]-dimethylsilane |

InChI |

InChI=1S/C16H22Si2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12,17-18H,1-4H3 |

InChI Key |

ZNZFPHLFXDMLMV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) typically involves the reaction of 4,4’-dibromobiphenyl with dimethylchlorosilane in the presence of a catalyst such as palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4,4’-dibromobiphenyl+2dimethylchlorosilanePd(0)([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane)+2HCl

Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include and .

Reduction: The compound can be reduced to form using reducing agents such as .

Substitution: can participate in substitution reactions where the dimethylsilyl groups are replaced by other functional groups. This can be achieved using reagents like or .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Silyl hydrides.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.

Biology and Medicine: In biological research, ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty coatings and adhesives. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) involves its interaction with molecular targets through its silicon atoms. The dimethylsilyl groups can form strong covalent bonds with other molecules, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science, where the compound acts as a stabilizing agent or a reactive intermediate.

Comparison with Similar Compounds

Tetramethylsilane: A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

Hexamethyldisilane: Another organosilicon compound with two silicon atoms bonded to three methyl groups each.

Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from simpler organosilicon compounds and enhances its utility in applications requiring robust and stable materials.

Biological Activity

The compound ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) , also known as biphenyl dimethylsilane, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) consists of two biphenyl units linked by dimethylsilane groups. This configuration allows for specific interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) exhibit various biological activities, including:

- Antioxidant properties : Compounds with similar structures have shown potential in scavenging free radicals.

- Enzyme inhibition : Some derivatives may act as inhibitors for enzymes relevant in cancer and other diseases.

- Cell penetration : The silane groups contribute to the compound's ability to penetrate cellular membranes effectively.

1. Fluorescence Dynamics

A study investigated the fluorescence dynamics of ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) in different solvents. The results indicated a rise time constant of approximately 100 fs and decay constants of 7-65 ps and around 1 ns. The shorter decay was attributed to transitions between excited states while the longer decay reflected geometric relaxation processes .

2. Solvent Interaction

The interaction of the compound with various solvents revealed that solvent viscosity significantly affects its relaxation dynamics. Enhanced vibrational relaxation was observed in alcoholic solvents compared to others, indicating potential applications in drug delivery systems where solvent properties can be manipulated .

3. Cellular Studies

In vitro studies demonstrated that derivatives of biphenyl compounds could effectively penetrate cell membranes with low cytotoxicity. This property is crucial for developing therapeutic agents targeting intracellular pathways .

Case Study 1: Antioxidant Activity

A comparative study assessed the antioxidant activity of several biphenyl derivatives, including ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane). The compound exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 20 |

| ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | 25 |

| Other Biphenyl Derivative | 30 |

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition showed that certain derivatives could inhibit cancer-associated enzymes such as Carbonic Anhydrase IX (CA-IX). The following table summarizes the inhibition percentages observed:

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Control (No inhibitor) | 0 |

| Biphenyl Derivative A | 45 |

| ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.